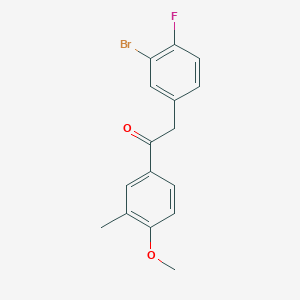
2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone
描述
2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone is an organic compound that belongs to the class of aromatic ketones. These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. This particular compound features both bromine and fluorine substituents on one aromatic ring and methoxy and methyl groups on the other, making it a molecule of interest in various chemical research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluoroaniline and 4-methoxy-3-methylbenzaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 3-bromo-4-fluoroaniline and 4-methoxy-3-methylbenzaldehyde under acidic or basic conditions.
Oxidation: The intermediate is then oxidized to form the final product, this compound. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Condensation Reactions: Utilizing automated reactors to mix and react the starting materials.
Continuous Flow Oxidation: Employing continuous flow reactors for the oxidation step to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products
Substitution Products: Depending on the substituents introduced, various substituted derivatives can be formed.
Reduction Products: The primary alcohol corresponding to the reduction of the carbonyl group.
Oxidation Products: Carboxylic acids or other oxidized forms of the compound.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone depends on its specific application:
Biological Activity: If the compound exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their function.
Chemical Reactivity: The presence of electron-withdrawing and electron-donating groups on the aromatic rings can influence the compound’s reactivity in various chemical reactions.
相似化合物的比较
Similar Compounds
2-(3-Bromo-4-fluorophenyl)-1-phenylethanone: Lacks the methoxy and methyl groups, which may affect its reactivity and biological activity.
2-(4-Fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone: Lacks the bromine substituent, potentially altering its chemical properties.
2-(3-Bromo-4-fluorophenyl)-1-(4-methoxyphenyl)ethanone: Lacks the methyl group, which may influence its steric and electronic properties.
Uniqueness
2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone is unique due to the specific combination of substituents on its aromatic rings, which can significantly impact its chemical reactivity and potential biological activity.
属性
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFO2/c1-10-7-12(4-6-16(10)20-2)15(19)9-11-3-5-14(18)13(17)8-11/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZYXPHIKFMDFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CC2=CC(=C(C=C2)F)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856601 | |
| Record name | 2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209495-16-8 | |
| Record name | 2-(3-Bromo-4-fluorophenyl)-1-(4-methoxy-3-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


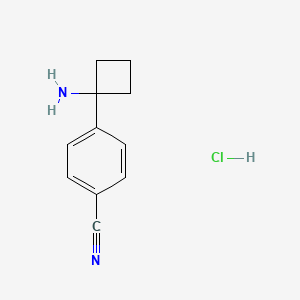
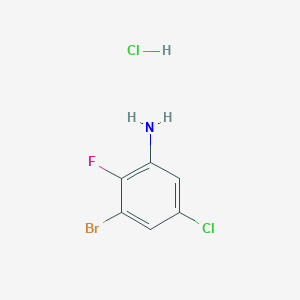

![8-Bromo-5-chloro-2-phenylimidazo[1,2-C]pyrimidine](/img/structure/B1375839.png)

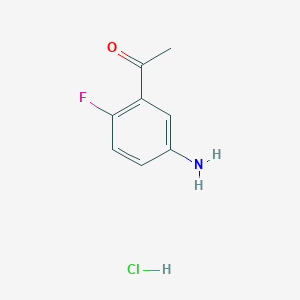
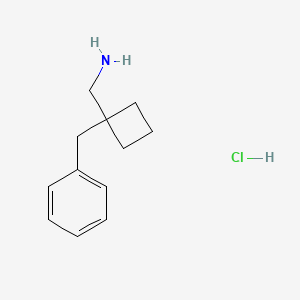
![Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate](/img/structure/B1375847.png)
![6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B1375848.png)
![2-Azaspiro[3.3]heptane hydrochloride](/img/structure/B1375849.png)
![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine]](/img/structure/B1375850.png)
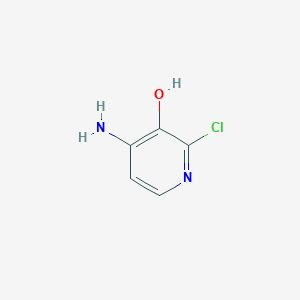
![Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate](/img/structure/B1375853.png)
![Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one](/img/structure/B1375855.png)
